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Compound Name: S-(2-Carboxypropyl)cysteine

Cat. No.: B1197785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous formation of S-(2-
Carboxypropyl)cysteine (CPC), a significant post-translational modification and biomarker.

The document outlines the metabolic pathways leading to its formation, details experimental

protocols for its detection and analysis, and presents key quantitative data.

Introduction to S-(2-Carboxypropyl)cysteine
S-(2-Carboxypropyl)cysteine (CPC) is a modified form of the amino acid cysteine. Its

endogenous formation is intrinsically linked to the catabolism of the branched-chain amino

acid, valine. The accumulation of a reactive intermediate in this pathway, methacrylyl-CoA, can

lead to the non-enzymatic modification of cysteine residues in proteins, a process termed S-2-

carboxypropylation (C2cp).[1][2][3] This post-translational modification (PTM) can impact the

function of a wide array of proteins involved in critical cellular processes. Furthermore,

metabolites of CPC, such as N-acetyl-S-(2-carboxypropyl)cysteine, have emerged as

important biomarkers for certain metabolic disorders.[1][4]

The Metabolic Pathway of CPC Formation
The formation of CPC is not a direct enzymatic synthesis but rather the result of a Michael

addition reaction between a reactive metabolite and a cysteine residue.
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The Valine Catabolic Pathway: Source of the Reactive
Precursor
The breakdown of valine, an essential amino acid, proceeds through a series of enzymatic

steps. A key intermediate in this pathway is methacrylyl-CoA.[1][3] Under normal physiological

conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase

(ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1]

The Non-Enzymatic Formation of S-(2-
Carboxypropyl)cysteine
In situations where the valine catabolic pathway is impaired, such as in genetic deficiencies of

ECHS1 or HIBCH, methacrylyl-CoA can accumulate.[1] The electrophilic α,β-unsaturated

thioester of methacrylyl-CoA is highly reactive towards nucleophiles. The sulfhydryl group of

cysteine residues in proteins can act as a nucleophile, attacking the β-carbon of the

methacrylyl group in a thia-Michael addition reaction. This covalent modification results in the

formation of an S-(2-Carboxypropyl)cysteine residue within the protein.[1][3]

The proposed pathway for the formation of protein S-2-carboxypropylation can be visualized as

follows:
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Proposed pathway for the formation of cellular protein S-2-carboxypropylation.

Quantitative Data on S-2-Carboxypropylation
Recent advances in chemical proteomics have enabled the global identification and

quantification of S-2-carboxypropylated proteins. A study utilizing a bioorthogonal chemical

probe in HEK293T cells provided the first large-scale analysis of this PTM.[1][2]

Data Type Cell Line

Number of S-2-
Carboxypropyl
ated Proteins
Identified

Number of
Cysteine
Modification
Sites Identified

Reference

Proteomic

Profiling
HEK293T 403 120 [1][2]

Furthermore, clinical studies have highlighted the diagnostic utility of a CPC derivative.

Metabolite Condition Sample Type Observation Reference

N-acetyl-S-(2-

carboxypropyl)cy

steine

ECHS1

Deficiency
Urine

Markedly high

levels
[4]

Experimental Protocols
The study of S-2-carboxypropylation involves specialized techniques to detect and quantify this

specific modification.

Chemoproteomic Profiling of S-2-Carboxypropylated
Proteins
This protocol outlines a method for the identification of S-2-carboxypropylated proteins in a

cellular lysate using a chemical probe.[1]

Objective: To enrich and identify proteins with S-2-carboxypropylated cysteine residues.
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Materials:

HEK293T cell lysate

N-propargyl methacrylamide (PMAA) probe

Azide-biotin tag

Copper(I)-TBTA catalyst for Click Chemistry

Streptavidin beads

Urea, TCEP, IAA for protein denaturation, reduction, and alkylation

Trypsin for protein digestion

LC-MS/MS system for protein identification

Methodology:

Cell Lysate Preparation: Prepare a whole-cell lysate from HEK293T cells in a suitable lysis

buffer.

Probe Labeling: Incubate the cell lysate with the PMAA probe. The methacrylamide group of

the probe will covalently bind to cysteine residues in a similar fashion to methacrylyl-CoA.

Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to

attach a biotin tag to the alkyne group of the PMAA probe now conjugated to the proteins.

Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-

tagged proteins.

On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Then,

perform on-bead protein reduction, alkylation, and tryptic digestion to release the modified

peptides.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify the proteins and map the specific sites of S-2-
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carboxypropylation.

Chemoproteomic Workflow for C2cp Profiling
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Workflow for the chemoproteomic identification of S-2-carboxypropylated proteins.

In Vitro Competition Assay
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This assay is used to confirm that the chemical probe is indeed labeling S-2-carboxypropylated

sites.

Objective: To demonstrate the competition between the PMAA probe and endogenous S-2-

carboxypropylation.

Materials:

HEK293T cells

Sodium methacrylate or Valine

PMAA probe

Streptavidin-HRP for Western blot detection

Methodology:

Induce Endogenous Modification: Culture HEK293T cells in the presence of high

concentrations of sodium methacrylate or valine to increase the intracellular pool of

methacrylyl-CoA and induce endogenous S-2-carboxypropylation.

Cell Lysis and Probe Labeling: Lyse the cells and incubate the lysates with the PMAA probe.

Click Reaction and Detection: Perform the click reaction to attach a biotin tag.

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and

probe with streptavidin-HRP. A decrease in the signal from the PMAA probe in the cells pre-

treated with methacrylate or valine indicates successful competition and confirms the probe's

specificity.[1]

Signaling and Functional Implications
The identification of hundreds of S-2-carboxypropylated proteins suggests that this modification

has broad functional consequences.

Affected Cellular Processes
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Gene Ontology (GO) analysis of the identified S-2-carboxypropylated proteins in HEK293T

cells revealed enrichment in several key biological processes.[1][3]

Cellular Processes Affected by S-2-Carboxypropylation

Protein S-2-Carboxypropylation

Translation RNA Splicing Protein Folding Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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